Cas no 222737-88-4 ((S)-1-(4-Isopropylphenyl)ethanamine hydrochloride)

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is a chiral amine derivative with a hydrochloride salt form, enhancing its stability and solubility for synthetic applications. The compound features an isopropyl-substituted phenyl group, contributing to its steric and electronic properties, which may influence selectivity in asymmetric synthesis or pharmaceutical intermediates. The (S)-enantiomer configuration ensures high enantiopurity, critical for chiral resolution or biologically active compound development. Its hydrochloride form improves handling and storage, making it suitable for laboratory and industrial use. This compound is valuable in medicinal chemistry, catalysis, and fine chemical synthesis, where precise stereochemistry and functional group compatibility are required.
(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride structure
222737-88-4 structure
Product Name:(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride
CAS No:222737-88-4
MF:C11H18ClN
MW:199.720322132111
MDL:MFCD16295045
CID:1030284
PubChem ID:53484735
Update Time:2025-05-25

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride
    • (1S)-1-(4-propan-2-ylphenyl)ethanamine,hydrochloride
    • (S)-1-(4-Isopropylphenyl)ethamine hydrochloride
    • (S)-1-(4-ISOPROPYLPHENYL)ETHANAMINE-HCL
    • AT13000
    • EN300-134391
    • (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-amine hydrochloride
    • CS-0131590
    • (S)-1-(4-isopropylphenyl)ethanamine HCl
    • (S)-1-(4-isopropylphenyl)ethan-1-amine hydrochloride
    • 222737-88-4
    • AS-77799
    • (1S)-1-(4-propan-2-ylphenyl)ethanamine;hydrochloride
    • AKOS015923185
    • (S)-1-(4-Isopropylphenyl)ethanaminehydrochloride
    • (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
    • DTXSID20704174
    • MFCD16295045
    • [(1S)-1-(4-Isopropylphenyl)ethyl]amine hydrochloride
    • (S)-1-(4-ISOPROPYLPHENYL)ETHAN-1-AMINE HCL
    • (1S)-1-(4-ISOPROPYLPHENYL)ETHANAMINE HYDROCHLORIDE
    • DS-019100
    • MDL: MFCD16295045
    • Inchi: 1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1
    • InChI Key: LMSMWEMLBQTBPN-FVGYRXGTSA-N
    • SMILES: Cl.N[C@@H](C)C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 199.1127773g/mol
  • Monoisotopic Mass: 199.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: NA
  • Flash Point: 185.3±30.7 °C

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride Security Information

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Additional information on (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride

(S)-1-(4-Isopropylphenyl)ethanamine Hydrochloride: A Comprehensive Overview

Introduction

The compound (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride (CAS No. 222737-88-4) is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, characterized by its chiral center and aromatic substituent, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry. Recent advancements in stereochemistry and asymmetric synthesis have further highlighted its importance, making it a focal point for researchers worldwide.

Structural Insights and Synthesis

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride features a benzene ring substituted with an isopropyl group at the para position, connected to an ethanamine moiety. The hydrochloride salt form is commonly used in pharmaceutical applications due to its enhanced stability and solubility. The synthesis of this compound typically involves multi-step processes, including Friedel-Crafts alkylation, followed by reductive amination, and finally acid-mediated protonation to form the hydrochloride salt. Recent studies have explored more efficient methods, such as enantioselective synthesis, to produce the (S)-enantiomer with high optical purity, which is crucial for its biological activity.

Physical and Chemical Properties

This compound exhibits distinct physical properties that make it suitable for various applications. Its melting point, boiling point, and solubility profile are well-documented, with the hydrochloride salt showing enhanced aqueous solubility compared to the free base. The compound's UV-Vis spectrum reveals absorption bands characteristic of aromatic systems, while its NMR spectra provide detailed insights into its stereochemistry and electronic environment. These properties are essential for quality control in pharmaceutical manufacturing and for understanding its behavior in biological systems.

Biological Activity and Applications

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride has demonstrated promising biological activity in preclinical studies. It acts as a potent inhibitor of certain enzymes, making it a valuable lead compound in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Recent research has focused on its ability to modulate cellular signaling pathways, particularly through interactions with G-protein coupled receptors (GPCRs). Additionally, this compound serves as a valuable intermediate in the synthesis of more complex molecules, showcasing its versatility in medicinal chemistry.

Its application extends beyond pharmacology; it is also used as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. This dual role underscores its importance in both academic research and industrial settings.

Safety and Handling Considerations

While handling this compound, it is essential to adhere to standard laboratory safety protocols. Although not classified as a hazardous material under current regulations, proper precautions should be taken to avoid exposure. Gloves, goggles, and appropriate ventilation are recommended when working with this compound. Storage conditions should ensure protection from light and moisture to maintain stability.

Recent studies have also evaluated the environmental impact of this compound, focusing on its biodegradability and potential toxicity to aquatic organisms. These assessments are critical for ensuring sustainable practices in chemical manufacturing and use.

Future Directions and Research Opportunities

The future of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride lies in further exploration of its therapeutic potential and optimization of synthetic routes for large-scale production. Ongoing research aims to uncover new biological targets and elucidate the molecular mechanisms underlying its activity. Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for novel drug candidates.

In conclusion, this compound represents a pivotal advancement in organic chemistry with far-reaching implications for drug discovery and chemical synthesis. Its unique properties and versatile applications continue to inspire researchers across diverse disciplines.

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